molecular formula C28H28N2O4 B11114648 4-Nitro-2-(4'-octyl-biphenyl-4-YL)-isoindole-1,3-dione

4-Nitro-2-(4'-octyl-biphenyl-4-YL)-isoindole-1,3-dione

Cat. No.: B11114648
M. Wt: 456.5 g/mol
InChI Key: VNYXHFCCIQZFPB-UHFFFAOYSA-N
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Description

4-Nitro-2-(4’-octyl-biphenyl-4-YL)-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(4’-octyl-biphenyl-4-YL)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of a biphenyl derivative followed by the introduction of an octyl group. The final step involves the formation of the isoindole-1,3-dione ring through cyclization reactions under specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Nitro-2-(4’-octyl-biphenyl-4-YL)-isoindole-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as bioactive molecules. The nitro and isoindole groups are known to interact with biological targets, making them candidates for drug discovery and development.

Medicine

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors and liquid crystals. Its structural properties can contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4’-octyl-biphenyl-4-YL)-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the isoindole ring may interact with specific binding sites. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2-phenyl-isoindole-1,3-dione: Lacks the octyl and biphenyl groups, leading to different chemical properties.

    2-(4’-Octyl-biphenyl-4-YL)-isoindole-1,3-dione:

    4-Nitro-2-(4’-methyl-biphenyl-4-YL)-isoindole-1,3-dione: Contains a methyl group instead of an octyl group, influencing its solubility and interactions.

Uniqueness

The presence of both the nitro group and the octyl-biphenyl moiety in 4-Nitro-2-(4’-octyl-biphenyl-4-YL)-isoindole-1,3-dione makes it unique. This combination of functional groups provides a balance of reactivity and structural stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

4-nitro-2-[4-(4-octylphenyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C28H28N2O4/c1-2-3-4-5-6-7-9-20-12-14-21(15-13-20)22-16-18-23(19-17-22)29-27(31)24-10-8-11-25(30(33)34)26(24)28(29)32/h8,10-19H,2-7,9H2,1H3

InChI Key

VNYXHFCCIQZFPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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